

A Head-to-Head Showdown: FAK Inhibitor CEP-37440 vs. Y15

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Compound of Interest

Compound Name: FAK inhibitor 5

Cat. No.: B12424152

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For researchers, scientists, and drug development professionals, the selection of a potent and specific Focal Adhesion Kinase (FAK) inhibitor is a critical decision in the pursuit of novel cancer therapeutics. This guide provides a comprehensive, data-supported comparison of two prominent FAK inhibitors: CEP-37440, also known as **FAK inhibitor 5**, and Y15.

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention. This guide delves into the mechanisms of action, chemical properties, and preclinical efficacy of CEP-37440 and Y15, presenting a clear, comparative analysis to inform your research.

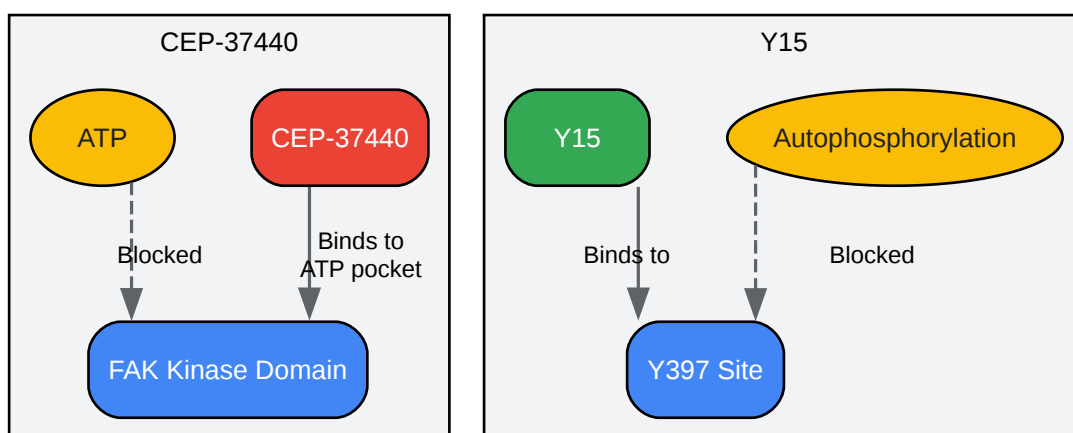
At a Glance: Key Differences

Feature	CEP-37440 (FAK inhibitor 5)	Y15
Mechanism of Action	Dual ATP-competitive inhibitor of FAK and Anaplastic Lymphoma Kinase (ALK).	Allosteric inhibitor that targets the Y397 autophosphorylation site of FAK, acting as a scaffolding inhibitor.
Chemical Structure	2-((5-chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide	1,2,4,5-Benzenetetraamine tetrahydrochloride
Reported FAK IC50	~2.3 nM (in vitro kinase assay)	~1 μ M (in vitro kinase assay) [1]
Selectivity	Dual inhibitor of FAK and ALK.	Does not target homologous Pyk-2, c-Src, c-RAF, EGFR, IGFR, PDGFR, PI3K, VEGFR-3, and c-Met.

Delving Deeper: A Comparative Analysis

Mechanism of Action

CEP-37440 is a potent, orally active dual inhibitor that competitively binds to the ATP-binding pocket of both FAK and ALK kinases.[2] This dual inhibition can be advantageous in cancers where both signaling pathways are active. In contrast, Y15 employs a more targeted approach as a FAK scaffolding inhibitor. It directly binds to the primary autophosphorylation site, Tyrosine 397 (Y397), preventing the initial activation step of FAK and subsequent downstream signaling. [3] This allosteric inhibition mechanism offers a high degree of specificity for FAK.



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Mechanism of Action Comparison

In Vitro Efficacy Kinase Inhibition

CEP-37440 demonstrates high potency in inhibiting FAK in cell-free kinase assays, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 2.3 nM. Y15, with its different mechanism of action, shows an IC₅₀ for FAK autophosphorylation inhibition of around 1 μ M in similar assays.[1]

Cellular Activity

Both inhibitors have demonstrated the ability to decrease cancer cell viability in a dose-dependent manner across various cell lines. For instance, Y15 has shown efficacy in colon, breast, pancreatic, and thyroid cancer cell lines.[4][5][6] CEP-37440 has been shown to inhibit the proliferation of inflammatory breast cancer cells.[7][8]

Table 1: Comparative in vitro cellular activity

Cell Line	Cancer Type	CEP-37440 IC50 / Effect	Y15 IC50
FC-IBC02	Inflammatory Breast Cancer	300 nM decreased proliferation	Not Reported
SUM190	Inflammatory Breast Cancer	1000 nM caused 50% decrease in proliferation	Not Reported
Panc-1	Pancreatic Cancer	Not Reported	Inhibited Y397 phosphorylation starting at 0.1 μ M
SW620	Colon Cancer	Not Reported	Decreased viability starting at 1 μ M[4]
TT	Thyroid Cancer	Not Reported	2.05 μ M[5]

In Vivo Efficacy

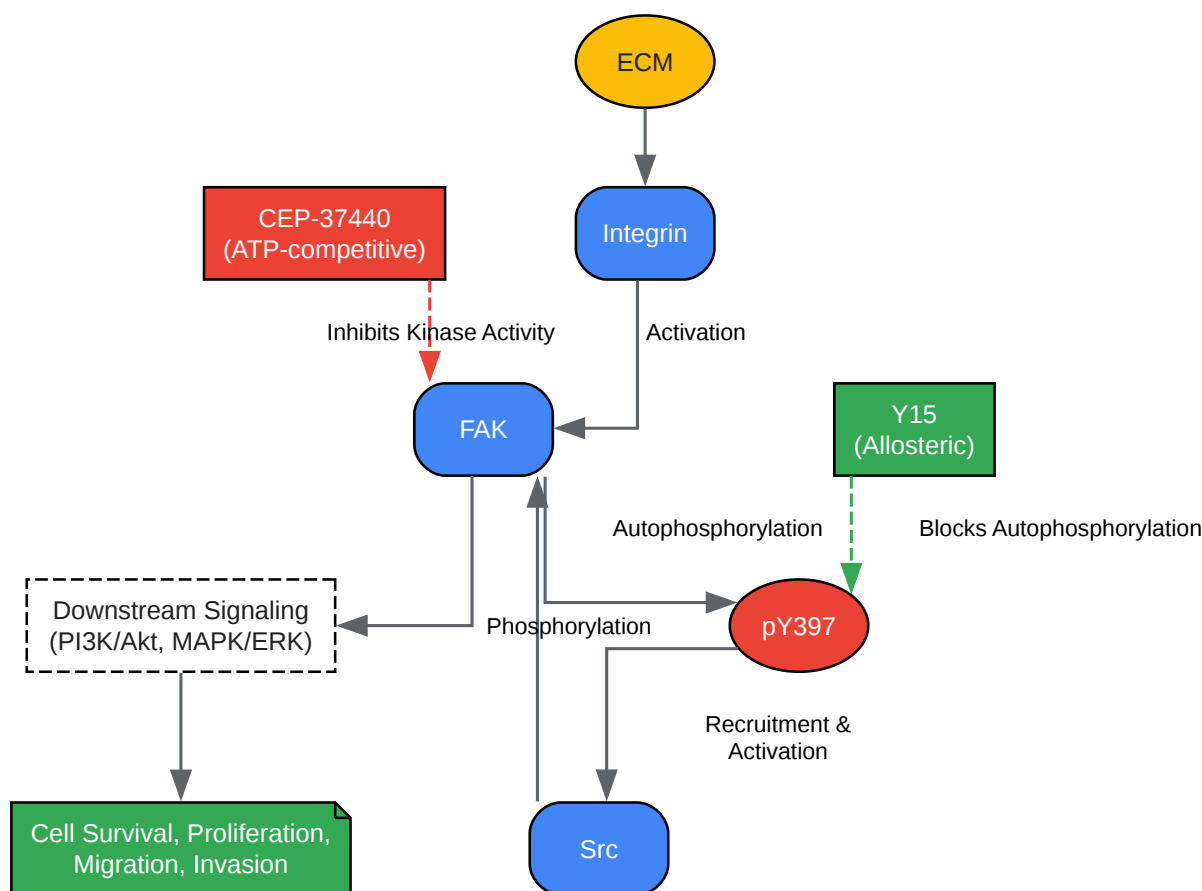
Both CEP-37440 and Y15 have demonstrated anti-tumor activity in preclinical xenograft models.

- CEP-37440: In a SUM190 inflammatory breast cancer xenograft model, treatment with 55 mg/kg of CEP-37440 resulted in a 79.7% tumor growth inhibition.[7] The compound has also been shown to inhibit the development of spontaneous brain metastases in a separate IBC model.[8]
- Y15: Y15 has been shown to block tumor growth in breast, pancreatic, and neuroblastoma xenograft models.[6] In a pancreatic cancer model, Y15 administered alone caused tumor regression, and its effects were synergistic with gemcitabine chemotherapy.[3] A preclinical toxicology study in mice indicated that Y15 is well-tolerated at effective doses.[9]

FAK Signaling Pathway and Inhibition

The activation of FAK is a critical step in integrin-mediated signaling. Upon cell adhesion to the extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes autophosphorylation at Y397. This creates a binding site for Src family kinases, leading to the

phosphorylation of other downstream targets and the activation of pathways that promote cell survival, proliferation, and migration. Both CEP-37440 and Y15 disrupt this cascade, albeit through different mechanisms.



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FAK Signaling Pathway and Points of Inhibition

Experimental Protocols

In Vitro FAK Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified FAK. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.

Protocol Outline:

- Prepare a reaction mixture containing purified recombinant FAK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
- Add serial dilutions of the test inhibitor (CEP-37440 or Y15) to the reaction mixture.
- Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo®).
- The luminescent signal is inversely proportional to FAK activity.
- Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[\[10\]](#)[\[11\]](#)

Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol Outline:

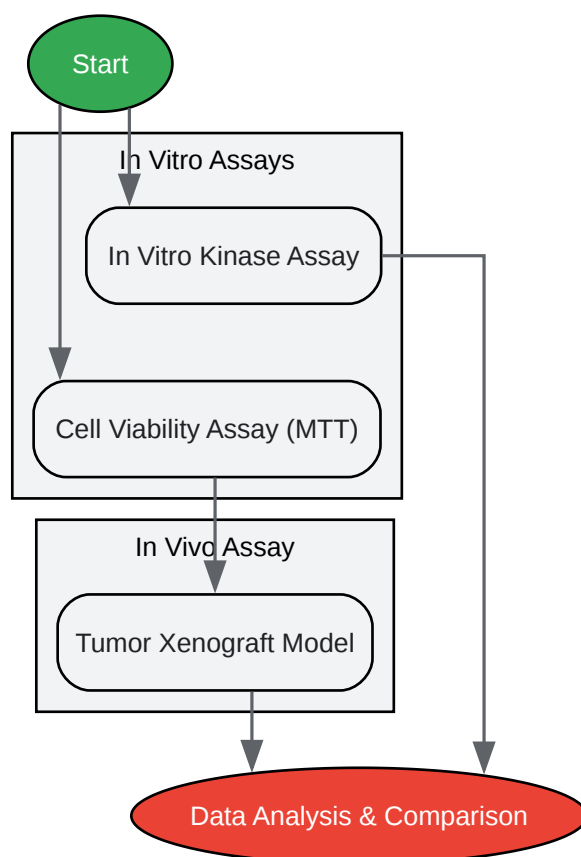
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the FAK inhibitor for a specified duration (e.g., 72 hours).
- Add MTT solution to each well and incubate for 1.5-4 hours at 37°C.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
- Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control.[\[2\]](#)[\[12\]](#)[\[13\]](#)

In Vivo Tumor Xenograft Model

Principle: This model assesses the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.

Protocol Outline:

- Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
- Allow the tumors to grow to a palpable size (e.g., 100 mm³).
- Randomize the mice into treatment and control groups.
- Administer the FAK inhibitor (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The vehicle is administered to the control group.
- Measure tumor volume and mouse body weight regularly (e.g., twice a week).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for FAK phosphorylation, immunohistochemistry for proliferation and apoptosis markers).[\[14\]](#)[\[15\]](#)



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Experimental Workflow for FAK Inhibitor Comparison

Conclusion

Both CEP-37440 and Y15 are valuable tools for investigating the role of FAK in cancer. The choice between these two inhibitors will depend on the specific research question. CEP-37440's dual activity against FAK and ALK may be beneficial in certain cancer contexts, while Y15's highly specific, allosteric mechanism of action makes it an excellent tool for dissecting the specific roles of FAK signaling. The provided data and experimental protocols offer a solid foundation for designing and executing studies to further elucidate the therapeutic potential of these FAK inhibitors.

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